molecular formula C9H12N2O2 B13465059 (2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid

(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid

Cat. No.: B13465059
M. Wt: 180.20 g/mol
InChI Key: BZOMRSCVGNZYAQ-SSDOTTSWSA-N
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Description

(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid is an organic compound that features a pyridine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid: The enantiomer of the compound, which may have different biological activity.

    (2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid: A similar compound with the pyridine ring attached at a different position.

    (2R)-2-[(Pyridin-4-ylmethyl)amino]propanoic acid: Another positional isomer with different properties.

Uniqueness

(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid is unique due to its specific stereochemistry and the position of the pyridine ring

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-(pyridin-2-ylmethylamino)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-4-2-3-5-10-8/h2-5,7,11H,6H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

BZOMRSCVGNZYAQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)O)NCC1=CC=CC=N1

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=N1

Origin of Product

United States

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